

Spectroscopic Validation of 1,4-Diisopropoxybenzene: A Comparative Guide

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Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

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This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of **1,4-diisopropoxybenzene**. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This document presents a comparative overview of expected and alternative spectral data, supported by detailed experimental protocols.

Summary of Spectroscopic Data

The structural confirmation of **1,4-diisopropoxybenzene** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework, corroborating the presence of the key functional groups: two isopropoxy groups and a para-disubstituted benzene ring.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,4-diisopropoxybenzene** is characterized by three distinct signals. The symmetry of the para-substituted ring simplifies the aromatic region into a single signal. The isopropoxy groups give rise to a septet for the methine proton and a doublet for the methyl protons.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (Ar-H)	~6.8	Singlet	4H
Methine (-CH(CH ₃) ₂)	~4.5	Septet	2H
Methyl (-CH(CH ₃) ₂)	~1.3	Doublet	12H

Alternative Consideration: An ortho- or meta-disubstituted isomer would present a more complex splitting pattern in the aromatic region (6.5-8.0 ppm)[1][2].

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals, reflecting the molecular symmetry. Carbons in the aromatic ring typically absorb in the 120-150 ppm range[3][4]. Due to the para-substitution with identical groups, only two signals are anticipated for the aromatic carbons[3][5]. The ether-linked carbons are deshielded and appear in the 50-80 ppm region[6][7].

Carbon Type	Expected Chemical Shift (δ , ppm)
Aromatic (C-O)	~153
Aromatic (C-H)	~116
Methine (-CH(CH ₃) ₂)	~70
Methyl (-CH(CH ₃) ₂)	~22

Alternative Consideration: Ortho- and meta-disubstituted isomers would exhibit a greater number of signals in the aromatic region of the ¹³C NMR spectrum due to lower symmetry[3].

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The characteristic C-O stretching of the ether and the out-of-plane bending of the para-substituted aromatic ring are the most diagnostic absorptions.

Functional Group	Expected Absorption (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	3000-2850	Strong
Aromatic C=C Stretch	1600 & 1475	Medium
C-O Stretch (Ether)	1250-1000	Strong
p-Disubstituted C-H Bend	850-800	Strong

Alternative Consideration: Ortho- and meta-substituted isomers would show different C-H out-of-plane bending absorptions[8][9]. For instance, ortho-disubstituted benzenes typically show a band between 770-735 cm⁻¹, while meta-disubstituted ones show bands in the 811-750 cm⁻¹ and 725-680 cm⁻¹ regions[9].

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,4-diisopropoxybenzene** is expected to show a discernible molecular ion peak. The fragmentation pattern is anticipated to be dominated by cleavages characteristic of ethers and isopropyl groups.

m/z	Proposed Fragment	Significance
194	[M] ⁺	Molecular Ion
151	[M - C ₃ H ₇] ⁺	Loss of an isopropyl group
109	[M - C ₃ H ₇ - C ₃ H ₆] ⁺	Subsequent loss of propene
43	[C ₃ H ₇] ⁺	Isopropyl cation

Alternative Consideration: The fragmentation pattern would differ for isomers. For example, while alpha-cleavage is common for ethers, the specific fragment masses would depend on the substitution pattern on the aromatic ring[10][11].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of **1,4-diisopropoxybenzene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 3 seconds.
 - Number of Scans: 1024.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small drop of neat **1,4-diisopropoxybenzene** is placed directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: 1 mg of **1,4-diisopropoxybenzene** is dissolved in 1 mL of dichloromethane. 1 μL of this solution is injected into the GC.
- Gas Chromatography Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, non-polar stationary phase (e.g., DB-5).
 - Inlet Temperature: 250°C.
 - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

- Source Temperature: 230°C.
- Data Processing: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Validation

The logical flow for the comprehensive spectroscopic validation of **1,4-diisopropoxybenzene** is illustrated in the following diagram.

Caption: Workflow for the spectroscopic validation of **1,4-diisopropoxybenzene**.

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